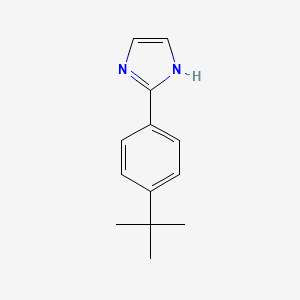![molecular formula C25H25Cl2N3O4 B13992909 (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] CAS No. 17683-78-2](/img/structure/B13992909.png)
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of benzylimino and diethane-2,1-diyl groups, along with bis[(4-chlorophenyl)carbamate] moieties
Preparation Methods
The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves several steps. One common method includes the alkylation of diethanolamine with benzyl bromide, followed by the reaction with 4-chlorophenyl isocyanate. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] can be compared with similar compounds such as:
(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]: This compound has a similar structure but with methyl groups instead of chlorophenyl groups.
(Allylimino)diethane-2,1-diyl bisphthalimide: This compound features allylimino groups and is used in different applications.
Properties
CAS No. |
17683-78-2 |
|---|---|
Molecular Formula |
C25H25Cl2N3O4 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
2-[benzyl-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C25H25Cl2N3O4/c26-20-6-10-22(11-7-20)28-24(31)33-16-14-30(18-19-4-2-1-3-5-19)15-17-34-25(32)29-23-12-8-21(27)9-13-23/h1-13H,14-18H2,(H,28,31)(H,29,32) |
InChI Key |
KMDDTZYEJZEESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)




![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)





